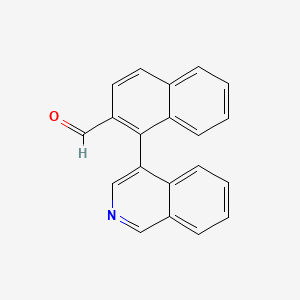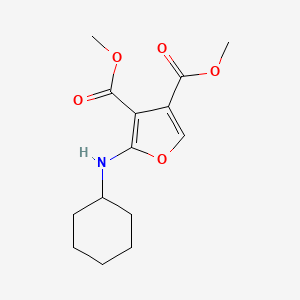
Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate typically involves the reaction of dimethyl furan-3,4-dicarboxylate with cyclohexylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of cyclohexylamine attacks the carbonyl carbon of the ester group in dimethyl furan-3,4-dicarboxylate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylate derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylate derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The mechanism of action of dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The furan ring and the amino group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 3,4-furandicarboxylate: A simpler derivative without the amino group.
Dimethyl 2,5-furandicarboxylate: Another furan derivative with carboxylate groups at different positions.
Cyclohexylamine: The amine component used in the synthesis of the target compound.
Uniqueness
Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate is unique due to the presence of both the furan ring and the cyclohexylamino group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
652133-76-1 |
|---|---|
Formule moléculaire |
C14H19NO5 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate |
InChI |
InChI=1S/C14H19NO5/c1-18-13(16)10-8-20-12(11(10)14(17)19-2)15-9-6-4-3-5-7-9/h8-9,15H,3-7H2,1-2H3 |
Clé InChI |
GDLRKRGMTGUKCI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=COC(=C1C(=O)OC)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


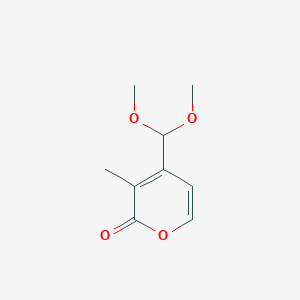
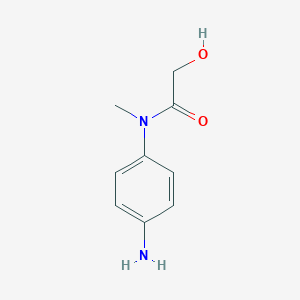
![1-[4-(Methanesulfonyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B12534154.png)
![5-Methyl-1-oxa-3-thia-5-azaspiro[3.4]octane-2-thione](/img/structure/B12534155.png)
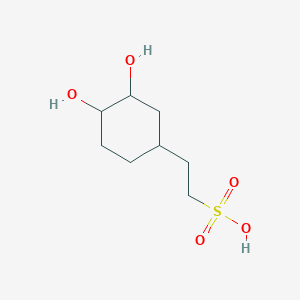

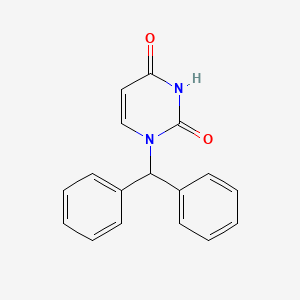
![Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12534185.png)
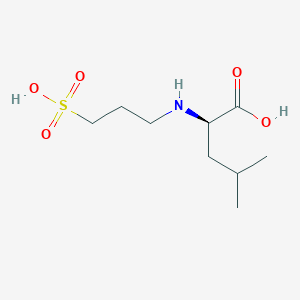

![(2S)-2-[bis(carboxymethyl)amino]-6-[3-[[3-[[(5S)-5-[bis(carboxymethyl)amino]-5-carboxypentyl]amino]-3-oxopropyl]disulfanyl]propanoylamino]hexanoic acid](/img/structure/B12534196.png)
![4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol](/img/structure/B12534198.png)
